5-Methylpyrimidine-2-thiol

Vue d'ensemble

Description

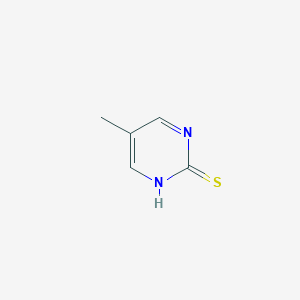

5-Methylpyrimidine-2-thiol is a heterocyclic compound that features a pyrimidine ring with a methyl group at the 5-position and a thiol group at the 2-position. This compound is known for its diverse applications in scientific research, including drug development, organic synthesis, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyrimidine-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-5-methylpyrimidine with thiourea under basic conditions to yield this compound . Another approach involves the use of [3+3], [4+2], or [5+1] cyclization processes or domino reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial applications, involving similar reaction conditions and catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methylpyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2-position where the thiol group is located.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines or thiols for substitution reactions. Typical reaction conditions involve moderate temperatures and the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Methylpyrimidine-2-thiol has been explored for its role in drug development, particularly in the synthesis of biologically active compounds. Its thiol group enables specific interactions with biological molecules such as proteins and nucleic acids, which can be crucial for therapeutic applications. The compound's ability to form disulfide bonds and engage in nucleophilic attacks on electrophilic sites enhances its reactivity profile, making it suitable for various medicinal applications.

Antiviral and Anticancer Properties

Pyrimidine derivatives, including this compound, have shown promise in the development of antiviral and anticancer agents. Research indicates that pyrimidines can inhibit viral RNA synthesis and exhibit antitumor activities. For instance, studies have highlighted the potential of pyrimidine-based compounds in targeting pathways involved in cancer progression and viral replication, thus presenting opportunities for new therapeutic strategies against drug-resistant strains and malignancies .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its structural characteristics allow chemists to modify the pyrimidine scaffold easily, leading to the development of novel compounds with diverse functionalities.

Biochemical Interactions

The biochemical interactions of this compound with various biomolecules are significant for understanding its functional roles within biological systems. The thiol group is particularly notable for its reactivity with reactive oxygen species and metal ions, which can influence cellular processes such as signaling pathways and oxidative stress responses.

Case Studies

Research has demonstrated that compounds containing thiol groups can modulate enzyme activities and affect gene expression levels. For example:

- A study focusing on the interaction between this compound and specific enzymes showed alterations in enzymatic activity that could lead to therapeutic benefits in metabolic disorders .

- Another investigation revealed how this compound might interact with nucleic acids to influence gene regulation mechanisms .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Thiouracil | Pyrimidine | Antiviral properties; inhibits viral RNA synthesis |

| 5-Ethylpyrimidine-2-thiol | Pyrimidine | Different pharmacological profiles due to ethyl substitution |

| 6-Mercaptopurine | Purine | Known antimetabolite used in cancer therapy |

The presence of the methyl and thiol substitutions in this compound influences its reactivity and biological interactions compared to these similar compounds.

Mécanisme D'action

The mechanism of action of 5-Methylpyrimidine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, including oxidative stress response and signal transduction .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 5-Methylpyrimidine-2-thiol include:

2-Mercaptopyrimidine: Lacks the methyl group at the 5-position.

5-Methyl-2-thiouracil: Contains a similar thiol group but has a different ring structure.

2-Thiopyrimidine: Similar structure but without the methyl group at the 5-position.

Uniqueness

The uniqueness of this compound lies in its combination of a methyl group and a thiol group on the pyrimidine ring, which imparts distinct chemical and biological properties

Activité Biologique

5-Methylpyrimidine-2-thiol (CAS Number: 42783-64-2) is a sulfur-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a methyl group and a thiol (-SH) group at the 2-position. This unique structure enables it to participate in various chemical reactions, such as oxidation and nucleophilic substitution, which are crucial for its biological activity. The thiol group is particularly significant as it can form covalent bonds with proteins, influencing their function and activity.

The biological activity of this compound is primarily attributed to its thiol group, which can interact with various molecular targets. These interactions may lead to:

- Antioxidant Activity : By scavenging free radicals, the compound can mitigate oxidative stress, which is linked to numerous diseases.

- Antimicrobial Properties : The compound has shown effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria .

- Antitumor Activity : Preliminary studies suggest potential anticancer effects, possibly through the inhibition of tumor cell proliferation .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. For instance:

- In vitro Studies : Research indicates that derivatives of pyrimidine compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These compounds often show comparable potency to established antibiotics like ciprofloxacin .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 0.21 μM |

| S. aureus | 0.25 μM |

Antioxidant Activity

The antioxidant capacity of this compound has been demonstrated through various assays measuring its ability to reduce oxidative stress markers in cellular models. This property is essential for developing therapeutic agents aimed at conditions exacerbated by oxidative damage.

Anticancer Activity

Research has indicated that certain pyrimidine derivatives, including those containing the thiol group, exhibit promising anticancer properties. They may act by inducing apoptosis in cancer cells or inhibiting key signaling pathways involved in cell proliferation .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Molecules highlighted the synthesis of novel pyrimidine derivatives, including this compound, which showed potent antibacterial activity against clinical isolates of resistant bacteria .

- Cytotoxicity Assessments : In vitro cytotoxicity studies using HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cell lines demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic use .

- Mechanistic Insights : Investigations into the molecular docking of this compound derivatives revealed interactions with critical enzymes involved in bacterial metabolism and cancer cell proliferation, providing insights into their mechanisms of action .

Propriétés

IUPAC Name |

5-methyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c1-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXSIDQGDWMVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=S)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403238 | |

| Record name | 5-methylpyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42783-64-2 | |

| Record name | 5-methylpyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,2-dihydropyrimidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.